molecular formula C23H26O8 B1246139 Patulodin

Patulodin

Cat. No. B1246139
M. Wt: 430.4 g/mol
InChI Key: GWWPRBVUUXKASM-ZAJAATJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Patulodin is a natural product found in Penicillium urticae and Penicillium griseofulvum with data available.

Scientific Research Applications

1. Patulodin in Fungal Metabolism and Regulation

Patulodin has been identified as a significant compound in the study of fungal metabolism, particularly in Penicillium urticae. Sakuda et al. (1995) discovered that the production of patulodin in Penicillium urticae is induced by tautomycetin, suggesting its role in the regulation of secondary metabolites in fungi (Sakuda, Miki, Kitaoka, Reugjitchachawaly, & Yamada, 1995). Additionally, the structural elucidation of patulodin has contributed to understanding the biochemical pathways in these fungi (Sakuda, Otsubo, & Yamada, 1995).

2. Patulodin in Antifungal Research

Research on patulodin extends into the realm of antifungal agents. Laakso et al. (2003) found that patulodin, along with other compounds, showed inhibitory effects on fungal fatty acid synthase, highlighting its potential as an antifungal agent (Laakso, Raulli, McElhaney-Feser, Actor, Underiner, Hotovec, Mocek, Cihlar, & Broedel, 2003).

3. Patulodin's Role in Photoacoustic Tomography (PAT)

While not directly related to patulodin, research in Photoacoustic Tomography (PAT), a biomedical imaging technology, is noteworthy for its similar acronym. PAT has been extensively researched for its application in imaging biological processes at various scales, providing insight into organ and tissue function with high spatial resolution (Wang & Yao, 2016). This technology, while unrelated to patulodin chemically, shares a focus on advanced scientific applications.

properties

Product Name

Patulodin

Molecular Formula

C23H26O8

Molecular Weight

430.4 g/mol

IUPAC Name

[3-[(1E,3E,5E)-hepta-1,3,5-trienyl]-7-methyl-6,8-dioxo-1aH-oxireno[2,3-j]isochromen-7-yl] 3,5-dihydroxyhexanoate

InChI

InChI=1S/C23H26O8/c1-4-5-6-7-8-9-17-11-15-12-18(26)22(3,20(28)23(15)21(29-17)31-23)30-19(27)13-16(25)10-14(2)24/h4-9,11-12,14,16,21,24-25H,10,13H2,1-3H3/b5-4+,7-6+,9-8+

InChI Key

GWWPRBVUUXKASM-ZAJAATJQSA-N

Isomeric SMILES

C/C=C/C=C/C=C/C1=CC2=CC(=O)C(C(=O)C23C(O1)O3)(C)OC(=O)CC(CC(C)O)O

Canonical SMILES

CC=CC=CC=CC1=CC2=CC(=O)C(C(=O)C23C(O1)O3)(C)OC(=O)CC(CC(C)O)O

synonyms

patulodin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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